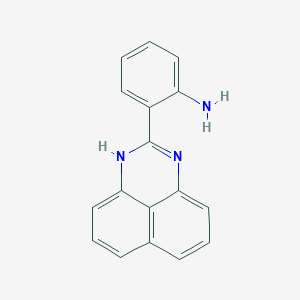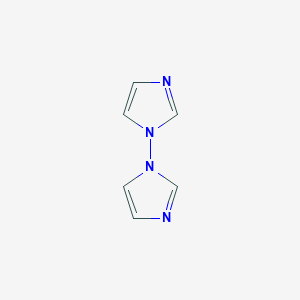
1,1'-Biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biimidazole is a heterocyclic compound consisting of two imidazole rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Biimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solvent-free conditions .
Industrial Production Methods: Industrial production of 1,1’-Biimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert 1,1’-Biimidazole to its corresponding dihydro derivatives.
Substitution: The nitrogen atoms in the imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydro derivatives of 1,1’-Biimidazole.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1’-Biimidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-Biimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: Another heterocyclic compound with similar applications in chemistry and biology.
Benzimidazole: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Pyrazole: Used in the synthesis of various bioactive molecules and as a building block in organic chemistry.
Uniqueness of 1,1’-Biimidazole: 1,1’-Biimidazole stands out due to its unique structural properties, which allow it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
125934-36-3 |
|---|---|
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
1-imidazol-1-ylimidazole |
InChI |
InChI=1S/C6H6N4/c1-3-9(5-7-1)10-4-2-8-6-10/h1-6H |
Clé InChI |
QXVYTPLRWBDUNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


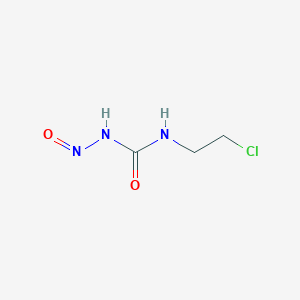
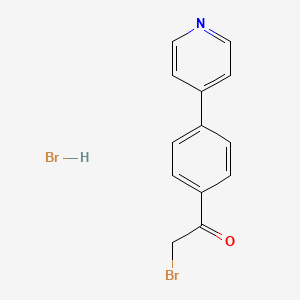
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
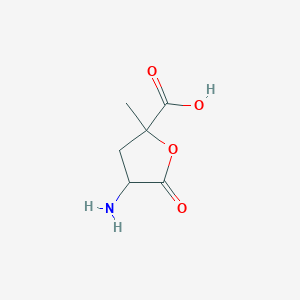
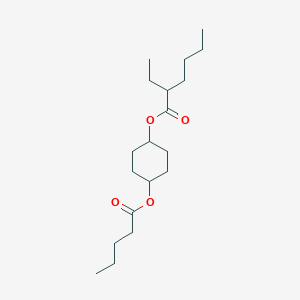

![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)
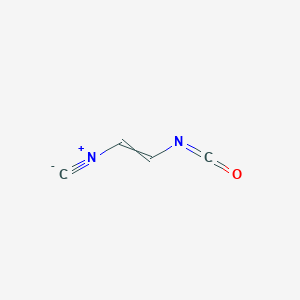
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)


